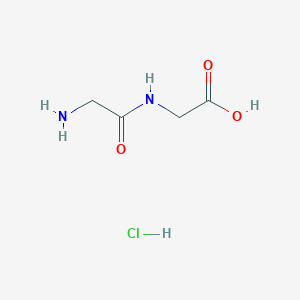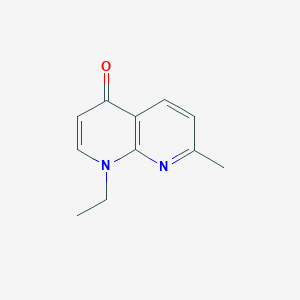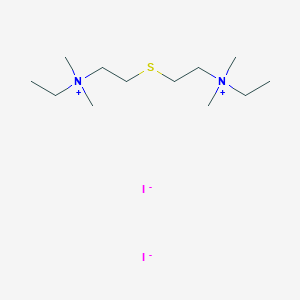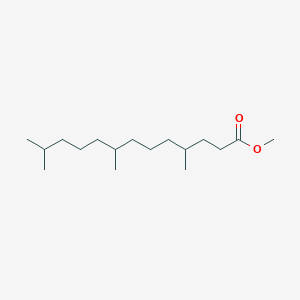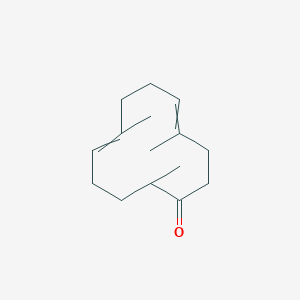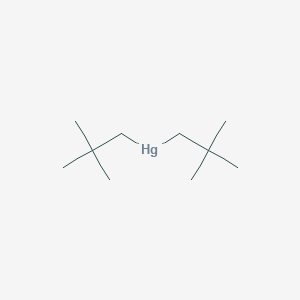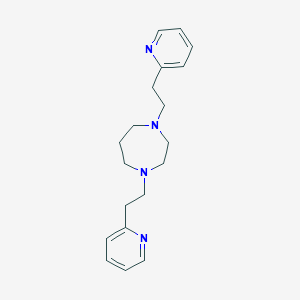
1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(2-pyridyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(2-pyridyl)ethyl)- is a chemical compound with a unique structure and diverse applications in scientific research. This compound is also known as DPE-DZ and has been synthesized using different methods.
作用機序
The mechanism of action of 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(2-pyridyl)ethyl)- is not fully understood. However, it has been suggested that this compound acts as a chelating agent, forming stable complexes with metal ions. These complexes can then interact with biological molecules, leading to various biochemical and physiological effects.
生化学的および生理学的効果
1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(2-pyridyl)ethyl)- has been shown to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase. It has also been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of using 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(2-pyridyl)ethyl)- in lab experiments is its unique chemical structure, which allows it to form stable complexes with metal ions. This property makes it useful in various applications, such as catalysis, sensing, and imaging. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(2-pyridyl)ethyl)-. One direction is the development of new synthetic methods that can improve the yield and purity of this compound. Another direction is the investigation of its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
合成法
The synthesis of 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(2-pyridyl)ethyl)- can be achieved using different methods. One of the most common methods is the reaction between 2,2'-bipyridine and cyclohexanone in the presence of sodium borohydride. This method yields the desired compound with high purity and yield.
科学的研究の応用
1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(2-pyridyl)ethyl)- has been extensively used in scientific research due to its unique chemical structure and properties. This compound has been used as a ligand in coordination chemistry, where it forms stable complexes with metal ions. These complexes have been used in catalysis, sensing, and imaging applications.
特性
CAS番号 |
14549-76-9 |
|---|---|
製品名 |
1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(2-pyridyl)ethyl)- |
分子式 |
C19H26N4 |
分子量 |
310.4 g/mol |
IUPAC名 |
1,4-bis(2-pyridin-2-ylethyl)-1,4-diazepane |
InChI |
InChI=1S/C19H26N4/c1-3-10-20-18(6-1)8-14-22-12-5-13-23(17-16-22)15-9-19-7-2-4-11-21-19/h1-4,6-7,10-11H,5,8-9,12-17H2 |
InChIキー |
MRJAQCRGHRRVGK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)CCC2=CC=CC=N2)CCC3=CC=CC=N3 |
正規SMILES |
C1CN(CCN(C1)CCC2=CC=CC=N2)CCC3=CC=CC=N3 |
その他のCAS番号 |
14549-76-9 |
同義語 |
Hexahydro-1,4-bis[2-(2-pyridyl)ethyl]-1H-1,4-diazepine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



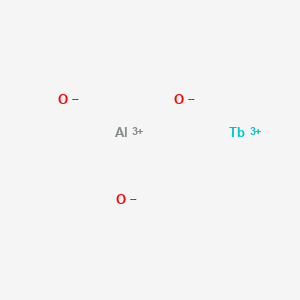
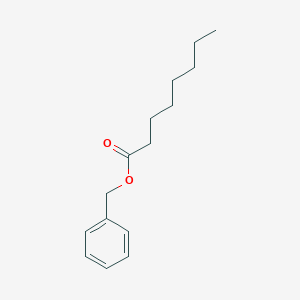
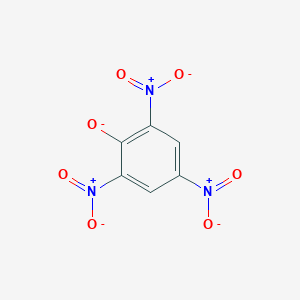
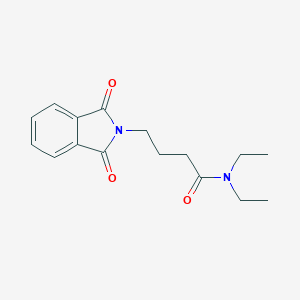

![[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid](/img/structure/B76451.png)
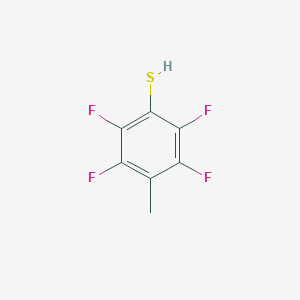
![2-Isopropylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B76455.png)
